molecular formula C20H24N8O2 B606548 CCT244747

CCT244747

货号: B606548
分子量: 408.5 g/mol
InChI 键: IENLGMOXAQMNEH-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCT244747 是一种新型、强效且高度选择性的细胞周期蛋白依赖性激酶 1 (CHK1) 抑制剂 。它是一种口服活性化合物,在临床前研究中显示出显著的疗效,既可单独使用,也可与基因毒性抗癌药物联合使用。CHK1 是一种丝氨酸/苏氨酸激酶,在 DNA 损伤反应和复制叉稳定性的维持中起着至关重要的作用。 通过抑制 CHK1,this compound 增强了几种化疗药物的细胞毒性,并消除了药物诱导的细胞周期阻滞,从而导致 DNA 损伤和凋亡增加 .

科学研究应用

CCT244747 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作工具化合物来研究 CHK1 在 DNA 损伤反应和细胞周期调节中的作用。在生物学领域,它被用于研究 CHK1 抑制的分子机制及其对细胞过程的影响。在医学领域,this compound 正在被探索作为治疗各种癌症的潜在治疗剂,既可单独使用,也可与其他化疗药物联合使用。 在工业领域,它可用于开发新型抗癌药物和优化现有治疗方案 .

作用机制

CCT244747 通过选择性抑制 CHK1 发挥作用,CHK1 是 DNA 损伤反应的关键调节剂。CHK1 在响应由直接 DNA 损伤或复制压力引起的 DNA 单链断裂时被激活。CHK1 的激活启动了信号级联反应,导致细胞周期阻滞,从而为 DNA 修复留出时间。通过抑制 CHK1,this compound 消除了细胞周期阻滞,抑制了 DNA 修复,并增强了 DNA 损伤后肿瘤细胞的死亡。 这使得肿瘤细胞,特别是那些缺乏完整 G1 检查点的肿瘤细胞,对基因毒性治疗更加敏感 .

生化分析

Biochemical Properties

CCT244747 has been shown to inhibit cellular CHK1 activity (IC 50 29–170 nmol/L), significantly enhancing the cytotoxicity of several anticancer drugs . It interacts with the CHK1 enzyme, a serine/threonine kinase that is activated in response to single strand breaks (SSBs) in DNA caused by either direct DNA damage or replication stress .

Cellular Effects

This compound abrogates drug-induced S and G2 arrest in multiple tumor cell lines . It also enhances DNA damage and apoptosis by inhibiting genotoxic-induced biomarkers for CHK1 (pS296 CHK1) activity and CDK1 (pY15 CDK1) inactivity both in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CHK1, which initiates a signaling cascade culminating in cell cycle arrest leading to DNA repair, senescence, or death . By inhibiting CHK1, this compound abrogates cell cycle arrest, inhibits DNA repair, and enhances tumor cell death following DNA damage by a range of chemotherapeutic agents .

Temporal Effects in Laboratory Settings

This compound must be present 24 to 48 hours following initial genotoxic exposure for maximum potentiation . This suggests that the effects of this compound change over time in laboratory settings, possibly due to its interaction with the cell cycle and DNA repair mechanisms.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been shown to have oral bioavailability of 61% in mice with a plasma half-life of approximately 1 hour . This suggests that the effects of this compound could vary with different dosages in animal models.

Transport and Distribution

Active tumor concentrations of this compound were obtained following oral administration , suggesting that it is effectively distributed within the body.

准备方法

CCT244747 的合成涉及多个步骤,从市售原料开始。合成路线通常包括通过各种化学反应(如亲核取代、环化和官能团转化)形成关键中间体。最后一步涉及这些中间体的偶联以形成所需的化合物。仔细优化反应条件以实现高产率和纯度。 This compound 的工业生产方法将涉及扩大这些合成路线,同时确保一致性和质量控制 .

化学反应分析

CCT244747 会经历几种类型的化学反应,包括:

    氧化: 此反应涉及向化合物中添加氧或从化合物中去除氢。氧化反应中常用的试剂包括过氧化氢和高锰酸钾。

    还原: 此反应涉及向化合物中添加氢或从化合物中去除氧。还原反应中常用的试剂包括硼氢化钠和氢化铝锂。

    取代: 此反应涉及将一个官能团替换为另一个官能团。取代反应中常用的试剂包括卤代烷烃和亲核试剂,如胺和硫醇。

这些反应形成的主要产物取决于所用试剂和条件。 例如,this compound 的氧化可能会导致酮或醛的形成,而还原可能会产生醇 .

相似化合物的比较

CCT244747 作为 CHK1 抑制剂,在高度选择性和效力方面独树一帜。类似的化合物包括 SAR-020106 和其他用于癌症治疗的 CHK1 抑制剂。与这些化合物相比,this compound 在临床前研究中显示出优异的疗效,既可单独使用,也可与其他化疗药物联合使用。 其口服生物利用度和良好的药代动力学特性进一步增强了其作为治疗剂的潜力 .

属性

IUPAC Name

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENLGMOXAQMNEH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT244747
Reactant of Route 2
Reactant of Route 2
CCT244747
Reactant of Route 3
Reactant of Route 3
CCT244747
Reactant of Route 4
Reactant of Route 4
CCT244747
Reactant of Route 5
Reactant of Route 5
CCT244747
Reactant of Route 6
Reactant of Route 6
CCT244747

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。